molecular formula C17H13N3O2 B14594588 5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione CAS No. 61378-71-0

5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14594588
CAS No.: 61378-71-0
M. Wt: 291.30 g/mol
InChI Key: FIFMKGGZJJBEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an anilinomethylidene group attached to a phenylpyrimidine dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2,4,6-trione pyrimidine derivatives with aniline derivatives. One common method includes the reaction of 2,4,6-trione pyrimidine with aniline in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Anilinomethylidene)-2-phenylpyrimidine-4,6(1H,5H)-dione is unique due to its specific anilinomethylidene substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

61378-71-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

4-hydroxy-2-phenyl-5-(phenyliminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H13N3O2/c21-16-14(11-18-13-9-5-2-6-10-13)17(22)20-15(19-16)12-7-3-1-4-8-12/h1-11H,(H2,19,20,21,22)

InChI Key

FIFMKGGZJJBEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C=NC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.